molecular formula C13H8N2O3 B1400975 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1284399-56-9

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1400975
M. Wt: 240.21 g/mol
InChI Key: MXFUVJSPJIKCST-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (also known as 4-hydroxy-2-pyrrolidone-1,3-dione, 4-HPD, 4-hydroxy-2-pyrrolidone, 4-HPD-dione, or 4-hydroxy-2-pyrrolidinone-1,3-dione) is an organic compound used as a building block in the synthesis of a variety of compounds with pharmaceutical and industrial applications. It is a versatile synthon due to its ability to undergo a variety of reactions and its ability to form stable complexes with other molecules.

Scientific Research Applications

3. Fluorescence Properties

  • Summary of Application: Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
  • Methods of Application: The fluorescence properties were investigated after the synthesis of the compounds .
  • Results or Outcomes: The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be the most potent pH indicator .

4. Antitumor Activity

  • Summary of Application: The synthetic compound 23 as HSP70 inhibitor has a good antitumor activity, especially in lapatinib-resistant cancer cells .
  • Methods of Application: The compound was synthesized and then tested for its antitumor activity .
  • Results or Outcomes: The compound showed good antitumor activity, especially in lapatinib-resistant cancer cells .

5. Synthesis of Dihydropyrano[2,3-c]pyrazoles

  • Summary of Application: Dihydropyrano[2,3-c]pyrazoles are synthesized using a four-component reaction .
  • Methods of Application: The synthesis involves a four-component reaction .
  • Results or Outcomes: The synthesis results in the formation of dihydropyrano[2,3-c]pyrazoles .

6. HSP70 Inhibitor

  • Summary of Application: The synthetic compound 23 has been identified as an HSP70 inhibitor and has shown good antitumor activity, especially in lapatinib-resistant cancer cells .
  • Methods of Application: The compound was synthesized and then tested for its antitumor activity .
  • Results or Outcomes: The compound showed good antitumor activity, especially in lapatinib-resistant cancer cells .

properties

IUPAC Name

2-(4-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-9-3-1-8(2-4-9)15-12(17)10-5-6-14-7-11(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFUVJSPJIKCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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